3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide
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Overview
Description
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide is a complex organic compound belonging to the class of pyrimido[1,2-b]indazoles. These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have garnered significant attention due to their pharmacological importance. They have been studied for their potential as anti-cancer agents, monoamine oxidase inhibitors, and PDE10A inhibitors .
Preparation Methods
The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide typically involves a condensation reaction. One common method includes the reaction of 3-amino-1H-indazole with various carbonyl compounds. The addition of metal catalysts such as copper sulfate pentahydrate, aluminum triflate, and copper acetate can enhance the transformation of these products . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to speed up the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a building block for drug development.
Biology: The compound is studied for its interactions with biological molecules and its potential as a therapeutic agent.
Medicine: Research focuses on its potential as an anti-cancer agent, monoamine oxidase inhibitor, and PDE10A inhibitor.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it may inhibit the enzyme monoamine oxidase, leading to increased levels of neurotransmitters in the brain. As a PDE10A inhibitor, it may inhibit the enzyme phosphodiesterase 10A, affecting the signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Similar compounds to 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide include other pyrimido[1,2-b]indazoles, such as:
- 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
- (2-hydroxyphenyl)(pyrimido[1,2-b]indazol-3-yl)methanones
These compounds share the pyrimido[1,2-b]indazole core structure but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholinopropyl group, which may confer distinct biological activities and chemical properties .
Properties
Molecular Formula |
C22H29N5O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholin-4-ylpropyl)propanamide |
InChI |
InChI=1S/C22H29N5O2/c1-16-18(8-9-21(28)23-10-5-11-26-12-14-29-15-13-26)17(2)27-22(24-16)19-6-3-4-7-20(19)25-27/h3-4,6-7H,5,8-15H2,1-2H3,(H,23,28) |
InChI Key |
KHYAGOSCDPGUAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCCCN4CCOCC4 |
Origin of Product |
United States |
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